2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group and a trimethylphenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid typically involves the condensation of 2,4,5-trimethylphenylthiourea with α-bromoacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated thiazole derivatives.
Scientific Research Applications
2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of specific enzymes or block receptor sites, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
4-Methylthiazole: Known for its use in flavor and fragrance industries.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities, including antibacterial and antifungal properties.
Uniqueness: 2-(2-Amino-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid stands out due to its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-[2-amino-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-7-4-9(3)10(5-8(7)2)13-11(6-12(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18) |
InChI Key |
AWDHOXJRUVMQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)N)CC(=O)O)C |
Origin of Product |
United States |
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